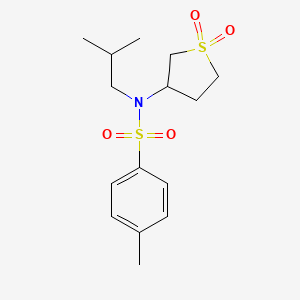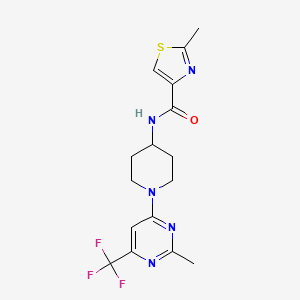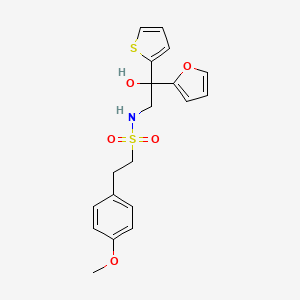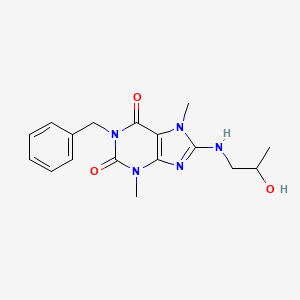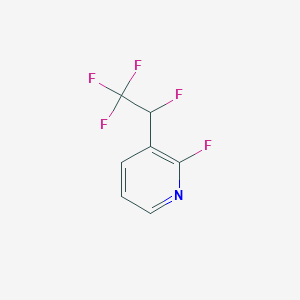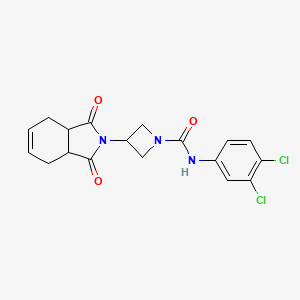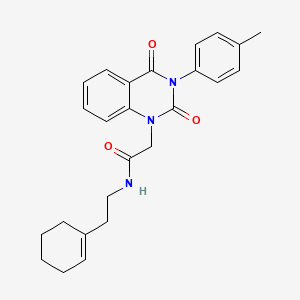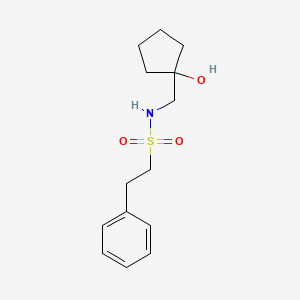
N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide” is a complex organic compound. It likely contains a cyclopentane ring (a ring of five carbon atoms) with a hydroxyl group (OH), a methyl group (CH3), a phenyl group (a ring of six carbon atoms), and a sulfonamide group (SO2NH2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclopentane and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The presence of the hydroxyl, sulfonamide, and phenyl groups could make it reactive with a variety of other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Cycloalkanes generally have low polarity and are relatively stable .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : Research has highlighted innovative synthetic routes for creating sulfonamide derivatives, including N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide. These methods offer pathways to synthesize various benzonitriles and sulfonamide derivatives, which are critical for pharmaceutical and chemical industries, demonstrating good to excellent yields and chemoselectivity in reactions (Anbarasan, Neumann, & Beller, 2011; Mahmood, Akram, & Lima, 2016).
Pharmacological and Biological Applications
- Anticancer and Anti-inflammatory Potential : Certain sulfonamide derivatives have been evaluated for their potential anti-inflammatory, analgesic, and anticancer properties. These compounds, related to N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide, show promise in treating inflammation and pain, with some derivatives exhibiting activity against cancer cell lines and viral infections such as HCV (Küçükgüzel et al., 2013).
Material Science and Chemistry Applications
- Nanotechnology and Molecular Design : Research into macrocyclic aromatic tetrasulfonamides, which share structural motifs with N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide, reveals their use in creating nanosized cavities and nanotubular assemblies. These molecules, with their unique shape-persistent properties, offer potential applications in designing nanoporous materials and molecular recognition systems (He et al., 2006).
Environmental Chemistry Applications
- Water Treatment and Environmental Safety : Studies on the oxidative degradation of environmental contaminants have utilized sulfonamide chemistry to explore efficient methods for removing harmful compounds from water. The research focuses on understanding the mechanisms and enhancing the efficiency of degradation processes, which is vital for developing safer and more effective water treatment technologies (Lee, Yoon, & von Gunten, 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c16-14(9-4-5-10-14)12-15-19(17,18)11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDSKGQENKIRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxycyclopentyl)methyl)-2-phenylethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)
![Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2769297.png)
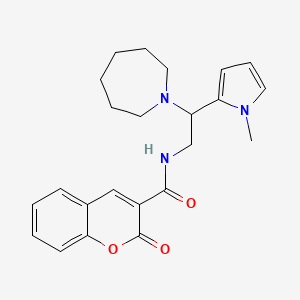
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2769300.png)
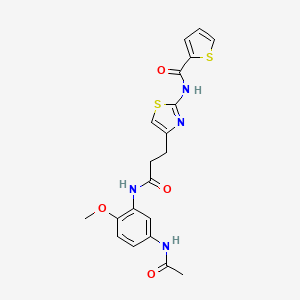
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2769306.png)
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2769307.png)
